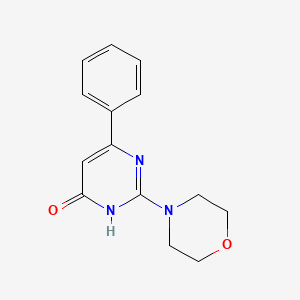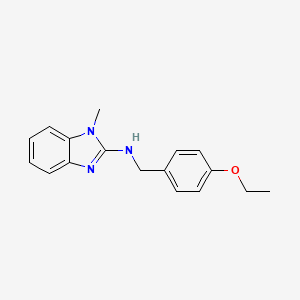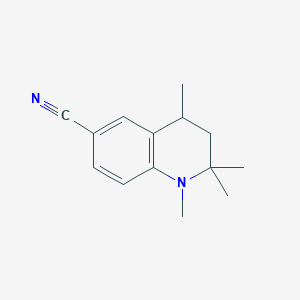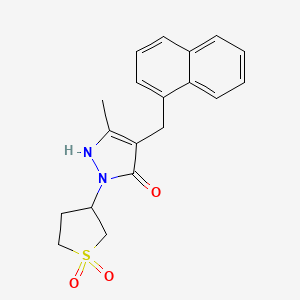![molecular formula C26H24N4O B11032176 2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11032176.png)
2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids. One novel method involves the use of electrostatically charged microdroplets generated using a nano-electrospray ion source. This method accelerates the reaction significantly compared to traditional bulk synthesis . The reaction conditions are mild, and no additional acid, base, or catalyst is required.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve copper-catalyzed, one-pot, three-component reactions. For example, 2-haloanilines, aldehydes, and sodium azide can react in the presence of catalytic amounts of copper chloride and TMEDA in DMSO at elevated temperatures . This method is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite in a solvent mixture under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its effectiveness against various cancer cell lines.
Biology: It has antibacterial and antifungal properties, making it useful in developing new antibiotics.
Materials Science: The compound can be used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N,N-bis(4-methylphenyl)aniline
- 1,2-bis(4-methylphenyl)ethane-1,2-dione
- 4-methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)anilino]ethyl}benzenesulfonamide
Uniqueness
2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for developing new drugs and materials.
Properties
Molecular Formula |
C26H24N4O |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O/c1-16-8-12-19(13-9-16)24-23(25(31)28-20-14-10-17(2)11-15-20)18(3)27-26-29-21-6-4-5-7-22(21)30(24)26/h4-15,24H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
KNKWVRFITFPPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B11032104.png)

![2''-Amino-6',6',7''-trimethyl-3''-propionyl-5',6'-dihydro-5''{H}-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-{IJ}]quinoline-1',4''-pyrano[4,3-{B}]pyran]-2',5''-dione](/img/structure/B11032124.png)
![Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B11032135.png)
![1-cycloheptyl-7-hydroxy-4-[4-(pentyloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11032138.png)

![ethyl 2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11032148.png)

![2-(4-methylphenyl)-6-morpholin-4-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11032156.png)
![10-amino-2-oxo-N-[4-(propan-2-yl)phenyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11032163.png)
![1-[2,2-Dimethyl-4-({[5-(4-pyridyl)-1,3,4-oxadiazol-2-YL]sulfanyl}methyl)-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11032170.png)

![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11032180.png)
